molecular formula C13H12N2O B1215202 N-Benzylnicotinamide CAS No. 2503-55-1

N-Benzylnicotinamide

Cat. No.: B1215202
CAS No.: 2503-55-1
M. Wt: 212.25 g/mol
InChI Key: JIAOUYONZMRJJD-UHFFFAOYSA-N
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Description

N-Benzylnicotinamide is an organic compound with the molecular formula C13H12N2O. It is a derivative of nicotinamide, where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is of significant interest in the field of biochemistry and organic chemistry due to its structural similarity to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .

Scientific Research Applications

N-Benzylnicotinamide is used in several scientific research applications:

Mechanism of Action

While the specific mechanism of action for N-Benzylnicotinamide is not explicitly mentioned in the search results, it’s worth noting that its parent compound, Niacinamide, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .

Safety and Hazards

N-Benzylnicotinamide is classified as harmful if swallowed and causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

While specific future directions for N-Benzylnicotinamide are not mentioned in the search results, it’s worth noting that research into similar compounds, such as Niacinamide, continues to explore their potential applications in various fields, including medicine, electronics, agriculture, and food production .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylnicotinamide can be synthesized through the reaction of nicotinamide with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

Nicotinamide+Benzyl BromideThis compound+HBr\text{Nicotinamide} + \text{Benzyl Bromide} \rightarrow \text{this compound} + \text{HBr} Nicotinamide+Benzyl Bromide→this compound+HBr

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Benzylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-benzyl-1,4-dihydronicotinamide.

    Reduction: It can be reduced to form N-benzyl-1,4-dihydronicotinamide.

    Substitution: The benzyl group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines.

Major Products:

    Oxidation: N-benzyl-1,4-dihydronicotinamide.

    Reduction: N-benzyl-1,4-dihydronicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Nicotinamide
  • Nicotinic Acid
  • N-Benzyl-1,4-dihydronicotinamide
  • Nicotinamide Adenine Dinucleotide (NAD+)
  • Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

N-Benzylnicotinamide’s unique structure and properties make it a valuable compound for scientific research and industrial applications. Its ability to mimic NAD+ and NADH provides crucial insights into biochemical processes and potential therapeutic applications.

Properties

IUPAC Name

N-benzylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAOUYONZMRJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062476
Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-55-1, 1322-50-5
Record name N-Benzylnicotinamide
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Record name Benzyl nicotinamide
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Record name N-Benzylnicotinamide
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Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Record name N-benzylnicotinamide
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Record name N-BENZYLNICOTINAMIDE
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Record name BENZYL NICOTINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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